(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
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Overview
Description
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 6-ethoxybenzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In the field of medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of drugs with improved efficacy and selectivity.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-methoxybenzylidene)benzofuran-3(2H)-one: Lacks the ethoxy group, which may affect its chemical properties and applications.
2-(5-bromo-2-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and biological activity.
2-(5-chloro-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one: Substitution of bromine with chlorine may influence its chemical behavior and interactions.
Uniqueness
(Z)-2-(5-bromo-2-methoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is unique due to the specific combination of functional groups it possesses
Properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-3-22-13-5-6-14-16(10-13)23-17(18(14)20)9-11-8-12(19)4-7-15(11)21-2/h4-10H,3H2,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBWMMBAPFWDDT-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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